

Characterization of Fmoc-Val-OH-15N: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fmoc-Val-OH-15N	
Cat. No.:	B558007	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of Fmoc-L-Valine-15N (**Fmoc-Val-OH-15N**), a critical isotopically labeled building block in solid-phase peptide synthesis (SPPS). We present a comparative analysis with its non-labeled counterpart, Fmoc-L-Val-OH, and its enantiomer, Fmoc-D-Val-OH, supported by typical experimental data and detailed methodologies.

Product Overview and Alternatives

Fmoc-Val-OH-15N is an N-terminally protected form of the amino acid valine, where the amide nitrogen is the heavy isotope 15N. This isotopic labeling is invaluable for quantitative proteomics and for nuclear magnetic resonance (NMR) studies to probe peptide and protein structure and dynamics. Its performance in peptide synthesis is benchmarked against two primary alternatives:

- Fmoc-L-Val-OH: The standard, non-labeled amino acid derivative used in routine peptide synthesis.
- Fmoc-D-Val-OH: The D-enantiomer, incorporated to create peptides with modified biological activity or stability.

A summary of the key physical and chemical properties of these compounds is presented in Table 1.





Quantitative Data Comparison

The quality and purity of these amino acid derivatives are paramount for successful peptide synthesis. The following tables summarize typical analytical data obtained for **Fmoc-Val-OH-15N** and its alternatives.

Table 1: Physical and Chemical Properties

Property	Fmoc-L-Val-OH- 15N	Fmoc-L-Val-OH	Fmoc-D-Val-OH
CAS Number	125700-35-8[1]	68858-20-8	84624-17-9
Molecular Formula	C ₂₀ H ₂₁ ¹⁵ NO ₄	C20H21NO4	C20H21NO4
Molecular Weight	340.38 g/mol [1]	339.39 g/mol	339.39 g/mol
Appearance	White to off-white powder	White to off-white powder	White to off-white powder
Melting Point	143-145 °C[1]	143-145 °C	143-144 °C
Optical Rotation (c=1 in DMF)	-17°[1]	-17°	+17°
Isotopic Purity	≥98 atom % ¹⁵ N[1]	N/A	N/A

Table 2: Purity and Impurity Profile



Parameter	Fmoc-L-Val-OH- 15N	Fmoc-L-Val-OH	Fmoc-D-Val-OH
Purity by HPLC	≥99.0%	≥99.0%	≥98.0%
Enantiomeric Purity (L-isomer)	≥99.8%	≥99.8%	N/A
Enantiomeric Purity (D-isomer)	N/A	N/A	≥99.5%
Free Amino Acid	≤0.2%	≤0.2%	≤0.5%
Fmoc-Val-Val-OH Dipeptide	≤0.1%	≤0.1%	≤0.2%
Water Content (K.F.)	≤1.0%	≤2.0%	≤1.0%

Experimental Protocols and Workflows

Accurate characterization of Fmoc-amino acids relies on a suite of analytical techniques. Below are detailed protocols for the most common methods.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

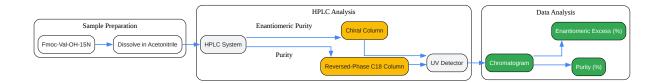
HPLC is the cornerstone for assessing the purity and enantiomeric excess of Fmoc-amino acids.

Experimental Protocol:

- Sample Preparation: Dissolve 1 mg of the Fmoc-amino acid in 1 mL of acetonitrile.
- Instrumentation: A standard HPLC system with a UV detector is used.
- · Purity Analysis (Reversed-Phase):
 - Column: C18 column (e.g., 4.6 x 250 mm, 5 μm).
 - o Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.



- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 30% to 100% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- o Detection: UV at 265 nm.
- Chiral Analysis:
 - Column: Chiral stationary phase (e.g., polysaccharide-based).[2]
 - Mobile Phase: Isocratic mixture of hexane and isopropanol with 0.1% TFA (e.g., 90:10 v/v).[3]
 - Flow Rate: 1.0 mL/min.[3]
 - Detection: UV at 254 nm.[3]



Click to download full resolution via product page

HPLC Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

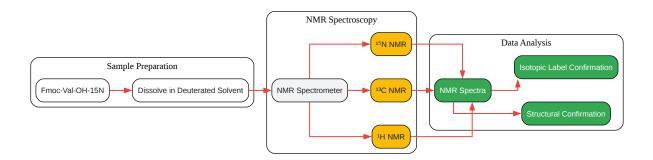
NMR spectroscopy confirms the chemical structure and isotopic labeling of Fmoc-Val-OH-15N.



Experimental Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR:
 - Acquire a standard one-dimensional proton spectrum.
 - Key signals include the aromatic protons of the Fmoc group (7.3-7.9 ppm), the alphaproton of valine, and the methyl protons of the isopropyl group.
- 13C NMR:
 - Acquire a proton-decoupled carbon spectrum.
 - Characteristic signals for the carbonyl, aromatic, and aliphatic carbons confirm the structure.
- 15N NMR (for Fmoc-Val-OH-15N):
 - Acquire a one-dimensional nitrogen spectrum or use 2D experiments like ¹H-¹⁵N HSQC to confirm the presence and position of the ¹⁵N label. The ¹⁵N signal will show coupling to the directly attached proton.





Click to download full resolution via product page

NMR Spectroscopy Workflow

Mass Spectrometry (MS) for Molecular Weight Verification

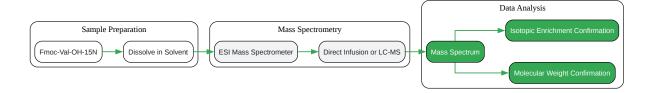
Mass spectrometry provides an accurate determination of the molecular weight, confirming the elemental composition and isotopic enrichment.

Experimental Protocol:

- Sample Preparation: Prepare a dilute solution of the sample (approximately 10 μg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid.
- Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used.
- Analysis:
 - Infuse the sample directly into the mass spectrometer or inject it via an LC system.
 - Acquire the mass spectrum in positive or negative ion mode.



• The expected [M+H]⁺ ion for **Fmoc-Val-OH-15N** is at m/z 341.38, while for the unlabeled analog it is at m/z 340.39.



Click to download full resolution via product page

Mass Spectrometry Workflow

Conclusion

The comprehensive characterization of **Fmoc-Val-OH-15N** through a combination of HPLC, NMR, and mass spectrometry is essential to ensure its quality and suitability for demanding applications in peptide synthesis and structural biology. This guide provides the necessary framework for researchers to perform these analyses and to compare the isotopically labeled product with its common alternatives. The presented data and protocols underscore the importance of rigorous analytical control in the procurement and use of these critical reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Fmoc-Val-OH-15N 98 atom % 15N | 125700-35-8 [sigmaaldrich.com]
- 2. phenomenex.com [phenomenex.com]



- 3. rsc.org [rsc.org]
- To cite this document: BenchChem. [Characterization of Fmoc-Val-OH-15N: A Comparative Guide to Analytical Techniques]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558007#characterization-of-fmoc-val-oh-15n-by-analytical-techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com